molecular formula C13H13NOS B8231215 (R)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole

(R)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole

Cat. No.: B8231215
M. Wt: 231.32 g/mol
InChI Key: FBWQTVDQCGDZHF-SNVBAGLBSA-N
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Description

®-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the benzo[b]thiophene moiety adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzo[b]thiophene derivative with an appropriate oxirane or aziridine under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives with different oxidation states.

    Reduction: Reduction of the oxazole ring to form dihydrooxazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzo[b]thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[b]thiophen-2-yl)oxazole: Lacks the ethyl group and dihydro structure.

    4-Ethyl-4,5-dihydrooxazole: Lacks the benzo[b]thiophene moiety.

    Benzo[b]thiophene derivatives: Various derivatives with different substituents.

Uniqueness

®-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole is unique due to its specific combination of the benzo[b]thiophene and oxazole moieties, along with the chiral center, which may impart unique biological and chemical properties.

Properties

IUPAC Name

(4R)-2-(1-benzothiophen-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-10-8-15-13(14-10)12-7-9-5-3-4-6-11(9)16-12/h3-7,10H,2,8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWQTVDQCGDZHF-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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